molecular formula C27H27N3O3 B389660 (2E)-2-{2-[(1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE

(2E)-2-{2-[(1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE

Cat. No.: B389660
M. Wt: 441.5g/mol
InChI Key: HDVJKOXLGHJKJI-RMLRFSFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-{2-[(1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a hydrazinylidene group and a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{2-[(1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{2-[(1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-{2-[(1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore for developing new drugs. Its ability to interact with various biological targets makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

Industry

In the industrial sector, the compound is explored for its potential use in the development of advanced materials, such as polymers and nanocomposites. Its unique properties can enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of (2E)-2-{2-[(1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-{2-[(1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE: shares similarities with other hydrazinylidene and dihydroisoquinoline derivatives.

    6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline: A precursor in the synthesis of the compound.

    Hydrazine derivatives: Commonly used in the synthesis of similar compounds.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with different molecular targets makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C27H27N3O3

Molecular Weight

441.5g/mol

IUPAC Name

(2E)-2-[(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinylidene]-1,2-diphenylethanone

InChI

InChI=1S/C27H27N3O3/c1-27(2)17-20-15-22(32-3)23(33-4)16-21(20)26(28-27)30-29-24(18-11-7-5-8-12-18)25(31)19-13-9-6-10-14-19/h5-16H,17H2,1-4H3,(H,28,30)/b29-24+

InChI Key

HDVJKOXLGHJKJI-RMLRFSFXSA-N

SMILES

CC1(CC2=CC(=C(C=C2C(=N1)NN=C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)OC)OC)C

Isomeric SMILES

CC1(CC2=CC(=C(C=C2C(=N1)N/N=C(\C3=CC=CC=C3)/C(=O)C4=CC=CC=C4)OC)OC)C

Canonical SMILES

CC1(CC2=CC(=C(C=C2C(=N1)NN=C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)OC)OC)C

Origin of Product

United States

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